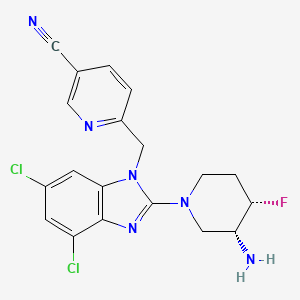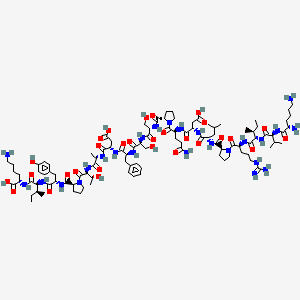
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is a polypeptide that plays a crucial role in the regulation of the ubiquitin-proteasome system. This system is responsible for the degradation of various proteins within eukaryotic cells, thereby controlling numerous physiological processes. Cullin-Associated NEDD8-Dissociated Protein 1 acts as an exchange factor, allowing the exchange of substrate recognition parts and reactivating Cullin-RING E3 ligases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) typically involves peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. The amino acids are sequentially added in a specific order, and the peptide is then cleaved from the solid support and purified .
Industrial Production Methods
Industrial production of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can produce large quantities of the peptide with high purity and efficiency. The synthesized peptide is then subjected to rigorous quality control measures to ensure its consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with various proteins involved in the ubiquitin-proteasome system, such as Cullin-RING box protein complexes .
Common Reagents and Conditions
The interactions of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) with other proteins are typically studied under physiological conditions, such as in cell lysates or purified protein systems. Common reagents used in these studies include buffers, salts, and detergents to maintain protein stability and activity .
Major Products Formed
The primary outcome of the interactions involving Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is the regulation of protein degradation pathways. By modulating the activity of Cullin-RING E3 ligases, it influences the ubiquitination and subsequent degradation of target proteins .
Aplicaciones Científicas De Investigación
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) has a wide range of scientific research applications:
Chemistry: It is used to study protein-protein interactions and the mechanisms of ubiquitination and protein degradation.
Biology: It plays a role in understanding cellular processes such as cell cycle regulation, signal transduction, and stress responses.
Medicine: Research on Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) contributes to the development of therapeutic strategies for diseases related to protein degradation, such as cancer and neurodegenerative disorders.
Mecanismo De Acción
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) functions as an exchange factor that facilitates the exchange of substrate recognition parts in Cullin-RING E3 ligases. It binds to unneddylated Cullin-RING box protein complexes, preventing their neddylation and inhibiting the assembly of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex. This regulation ensures the proper degradation of target proteins by the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) can be compared with other proteins involved in the ubiquitin-proteasome system, such as:
Cullin-RING box protein complexes: These proteins also play a role in the ubiquitin-proteasome system but have different regulatory functions.
NEDD8: This protein is involved in the neddylation process, which is a post-translational modification that regulates the activity of Cullin-RING E3 ligases.
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is unique in its ability to act as an exchange factor, allowing the dynamic regulation of Cullin-RING E3 ligases and ensuring the proper degradation of target proteins.
Propiedades
Fórmula molecular |
C100H159N25O29 |
|---|---|
Peso molecular |
2175.5 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C100H159N25O29/c1-11-53(7)78(95(149)111-63(99(153)154)27-17-19-39-102)120-87(141)66(46-58-32-34-59(129)35-33-58)116-91(145)73-31-23-43-125(73)98(152)80(56(10)128)122-81(135)55(9)108-83(137)67(47-75(131)132)113-85(139)65(45-57-24-14-13-15-25-57)112-88(142)69(49-126)117-89(143)70(50-127)118-92(146)72-30-22-42-124(72)97(151)62(36-37-74(104)130)109-86(140)68(48-76(133)134)114-84(138)64(44-51(3)4)115-90(144)71-29-21-41-123(71)96(150)61(28-20-40-107-100(105)106)110-94(148)79(54(8)12-2)121-93(147)77(52(5)6)119-82(136)60(103)26-16-18-38-101/h13-15,24-25,32-35,51-56,60-73,77-80,126-129H,11-12,16-23,26-31,36-50,101-103H2,1-10H3,(H2,104,130)(H,108,137)(H,109,140)(H,110,148)(H,111,149)(H,112,142)(H,113,139)(H,114,138)(H,115,144)(H,116,145)(H,117,143)(H,118,146)(H,119,136)(H,120,141)(H,121,147)(H,122,135)(H,131,132)(H,133,134)(H,153,154)(H4,105,106,107)/t53-,54-,55-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-/m0/s1 |
Clave InChI |
ROQOJUMMBWPPNO-RCHHHGTRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


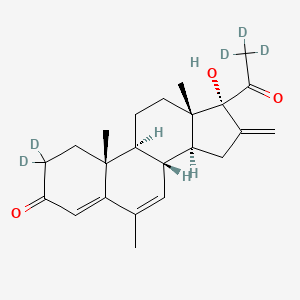

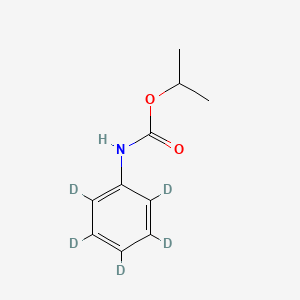
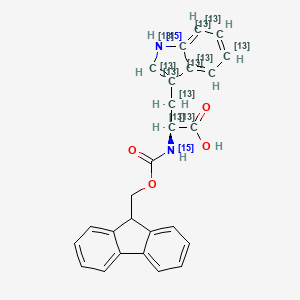



![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
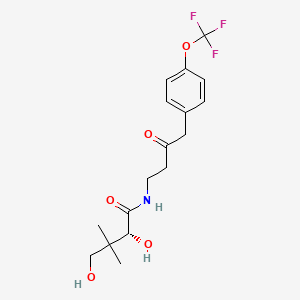
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
